molecular formula C10H11ClO2 B14773356 4-Chloro-3-ethyl-5-methylbenzoic acid

4-Chloro-3-ethyl-5-methylbenzoic acid

Cat. No.: B14773356
M. Wt: 198.64 g/mol
InChI Key: AEZAQYQSBGZGBW-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, ethyl, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-5-methylbenzoic acid typically involves the chlorination of 3-ethyl-5-methylbenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-ethyl-5-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-chloro-3-ethyl-5-methylbenzyl alcohol.

    Substitution: Formation of derivatives such as 4-methoxy-3-ethyl-5-methylbenzoic acid.

Scientific Research Applications

4-Chloro-3-ethyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylbenzoic acid
  • 4-Chloro-3-ethylbenzoic acid
  • 3-Ethyl-5-methylbenzoic acid

Comparison

4-Chloro-3-ethyl-5-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups along with a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the presence of the chlorine atom enhances its reactivity in substitution reactions compared to 3-ethyl-5-methylbenzoic acid, which lacks the chlorine substituent.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-chloro-3-ethyl-5-methylbenzoic acid

InChI

InChI=1S/C10H11ClO2/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

AEZAQYQSBGZGBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)Cl

Origin of Product

United States

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